[(3r)-3-Aminobutyl]dimethylamine
Description
General Importance of Chiral Amines in Modern Organic Synthesis
Chiral amines are organic compounds containing a nitrogen atom bonded to four different groups, creating a stereocenter. This chirality, or "handedness," is a fundamental concept in chemistry, as the spatial arrangement of atoms in a molecule can dramatically influence its properties and interactions with other chiral molecules, such as those found in biological systems. openaccessgovernment.org
In modern organic synthesis, chiral amines are indispensable for several reasons:
Asymmetric Synthesis: They are widely used to introduce chirality into a molecule, a process known as asymmetric synthesis. This is crucial for the production of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. openaccessgovernment.org
Catalysis: Chiral amines and their derivatives can act as highly effective catalysts in a variety of chemical reactions, promoting the formation of a specific enantiomer of the product. sigmaaldrich.comresearchgate.net These organocatalysts offer a more sustainable alternative to traditional metal-based catalysts. openaccessgovernment.org
Resolving Agents: They are employed to separate racemic mixtures (equal amounts of both enantiomers) into their individual enantiomers through a process called resolution. sigmaaldrich.com
Building Blocks: Chiral amines serve as fundamental building blocks for the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netsigmaaldrich.com Approximately 40% of chiral drugs on the market contain a chiral amine as a core structural element. openaccessgovernment.org
The demand for enantiomerically pure compounds, driven by regulatory agencies and the need for safer and more effective drugs, has fueled extensive research into new and efficient methods for synthesizing chiral amines. researchgate.net
Role of Chiral Amines as Indispensable Building Blocks and Catalysts in Academia
In academic research, chiral amines are central to the development of novel synthetic methodologies and the total synthesis of complex natural products. Their versatility allows chemists to explore new reaction pathways and construct intricate molecular architectures with high levels of stereocontrol.
As building blocks , chiral amines provide a readily available source of chirality that can be incorporated into larger molecules. sigmaaldrich.com For instance, (S)-2-amino-3-methylbutane has been used as a key chiral building block in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener. sigmaaldrich.com Similarly, (R)- and (S)-α-ethylbenzylamine are valuable precursors for synthesizing chiral phosphoramidites used in highly enantioselective copper-catalyzed and iridium-catalyzed reactions. sigmaaldrich.com
As catalysts , chiral amines have revolutionized the field of asymmetric catalysis. researchgate.net Nucleophilic chiral amines, for example, can activate substrates in a way that leads to highly enantioselective bond formation. psu.edu The cinchona alkaloids were among the first chiral amines to be used in asymmetric catalysis and continue to be employed in various transformations. psu.edu The development of new chiral amine catalysts is an active area of research, with the goal of creating more efficient, selective, and broadly applicable catalytic systems. researchgate.net
Specific Research Focus and Trajectories for β-Chiral Diamine Structures
Within the broader class of chiral amines, β-chiral diamines, which possess a chiral center at the carbon atom beta to a nitrogen atom and also contain a second amine group, represent a particularly important and challenging synthetic target. These structural motifs are found in numerous natural products and pharmaceutical agents and are valuable ligands in asymmetric catalysis. rsc.org
Recent research has focused on developing novel and efficient methods for the enantioselective synthesis of β-chiral diamines. Key research trajectories include:
Catalytic Asymmetric Hydroamidation: This method involves the addition of an amine and a hydrogen atom across a carbon-carbon double bond in an enantioselective manner. Nickel-catalyzed hydroamidation of alkenyl amides has emerged as a powerful tool for accessing enantioenriched vicinal diamines and β-amino amides. rsc.org
Reductive Coupling Reactions: The copper-catalyzed reductive coupling of chiral allenamides with imines provides a stereoselective route to chiral 1,2-diamines. acs.org Additionally, the asymmetric reductive coupling of ketimines templated by chiral diborons offers a general and practical synthesis of chiral vicinal diamines. rsc.org
Diaza-Cope Rearrangement: Researchers have explored the use of the Diaza-Cope rearrangement to convert a parent diamine into other chiral vicinal diamines, which can then be used as ligands for chiral catalysts or as precursors for other chiral molecules. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(3R)-1-N,1-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
InChI Key |
XFBCIULBTBLLOK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCN(C)C)N |
Canonical SMILES |
CC(CCN(C)C)N |
Origin of Product |
United States |
Stereochemical Characterization and Absolute Configuration of 3r 3 Aminobutyl Dimethylamine
Principles of (R)-Configuration Assignment for Chiral Amines
The absolute configuration of a chiral center is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system provides a standardized nomenclature, designating a stereocenter as either (R) from the Latin rectus (right) or (S) from sinister (left). wikipedia.org The assignment for [(3R)-3-Aminobutyl]dimethylamine follows a systematic process.
Step-by-Step CIP Assignment for this compound:
Identify the Chiral Center: The chiral center is the carbon atom at the 3-position (C3) of the butane (B89635) chain, as it is bonded to four different substituents.
Assign Priorities to Substituents: Priorities are assigned to the four groups directly attached to the chiral center based on the atomic number of the atoms bonded to it. Higher atomic numbers receive higher priority. libretexts.orgyoutube.com
Substituent 1: The nitrogen atom of the primary amino group (-NH₂) has the highest atomic number (Z=7) among the atoms directly bonded to the chiral carbon, giving it the highest priority.
Substituent 2: The carbon atom of the ethyl-dimethylamino group (-CH₂N(CH₃)₂) is next. To break the tie with the other carbon group, we look at the atoms attached to them. This carbon is bonded to another nitrogen atom.
Substituent 3: The carbon atom of the methyl group (-CH₃) has a lower priority than the ethyl-dimethylamino group because it is only bonded to hydrogen atoms.
Substituent 4: The hydrogen atom (-H) has the lowest atomic number (Z=1) and thus the lowest priority.
| Priority | Substituent Group | Atom Bonded to Chiral Center | Basis for Priority Assignment |
| 1 | -NH₂ (Amino) | Nitrogen (N) | Highest atomic number (7) |
| 2 | -CH₂N(CH₃)₂ (Dimethylaminoethyl) | Carbon (C) | Bonded to another Nitrogen |
| 3 | -CH₃ (Methyl) | Carbon (C) | Bonded only to Hydrogen |
| 4 | -H (Hydrogen) | Hydrogen (H) | Lowest atomic number (1) |
Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest-priority group (the hydrogen atom) points away from the observer, as if it were behind the plane of the paper or screen. libretexts.org
Determine the Direction of Priority: With the molecule correctly oriented, the direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is traced. For this compound, this path proceeds in a clockwise direction. Therefore, the configuration is assigned as (R). libretexts.org
This systematic application of the CIP rules allows for the unequivocal confirmation of the compound's absolute configuration as (R).
Methodologies for Enantiomeric Purity Determination in Research Settings
Ensuring that a sample of a chiral compound consists predominantly of one enantiomer is crucial. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is determined using various analytical techniques that can differentiate between enantiomers. cat-online.comnih.gov This is typically achieved by converting the enantiomeric pair into diastereomers, which have different physical properties and can be distinguished by standard analytical methods.
Common Methodologies:
Gas Chromatography (GC): This method separates volatile compounds. To separate enantiomers, a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute at different times, allowing for their quantification. cat-online.com
High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC uses a chiral stationary phase to separate enantiomers. cat-online.comnih.gov This is a widely used and highly accurate method for determining the enantiomeric purity of a vast range of compounds, including amines. The different interactions between the enantiomers and the CSP lead to different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra, they can be differentiated by using a chiral auxiliary.
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form two diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of their unique signals can be used to determine the enantiomeric ratio. frontiersin.org
Chiral Solvating Agents (CSAs): The chiral amine is mixed with a CSA in the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes are in fast equilibrium with the free forms, but the different interactions result in separate, observable signals for each enantiomer in the NMR spectrum.
The following table provides a comparative overview of these primary research methodologies.
| Method | Principle | Advantages | Limitations |
| Chiral GC | Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP). | High resolution for volatile compounds; small sample quantity needed. | Compound must be volatile or made volatile through derivatization; potential for racemization at high temperatures. |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). cat-online.com | Broad applicability; high accuracy and precision; non-destructive. nih.gov | Can be expensive due to the cost of chiral columns; requires method development to find suitable column and mobile phase. |
| NMR with CDA | Covalent reaction of enantiomers with a chiral agent to form diastereomers with distinct NMR signals. frontiersin.org | Uses standard NMR equipment; provides structural confirmation of the diastereomers. | Requires a chemical reaction that must go to completion; potential for kinetic resolution (unequal reaction rates); derivatizing agent may complicate the spectrum. |
| NMR with CSA | Non-covalent formation of transient diastereomeric complexes with a chiral agent, leading to separate signals. | Simple and rapid (no reaction required); non-destructive. | The degree of signal separation (anisochrony) depends on the analyte, solvent, and temperature; may require higher concentrations. |
Advanced Studies in Chiral Recognition Phenomena of Amine Derivatives (e.g., Self-Induced Diastereomeric Anisochronism by NMR)
Chiral recognition is a fundamental process where a chiral entity interacts differently with the two enantiomers of another chiral compound. A particularly fascinating and advanced form of this phenomenon is Self-Induced Diastereomeric Anisochronism (SIDA) , which can be observed by NMR spectroscopy. cnr.ituni-muenchen.de
The SIDA effect arises from the spontaneous self-aggregation of chiral molecules in solution. acs.org In a non-racemic (scalemic) mixture, a chiral molecule can associate with another molecule of the same chirality (homochiral dimer) or with a molecule of the opposite chirality (heterochiral dimer). These homo- and heterochiral dimers are diastereomers of each other and therefore possess different physical and spectroscopic properties. cnr.it
This difference results in the appearance of two distinct sets of signals in the NMR spectrum for a scalemic sample—one for the enantiomer in the homochiral environment and one for the enantiomer in the heterochiral environment. nih.govresearchgate.net The relative intensity of these signals corresponds directly to the enantiomeric ratio of the sample. This allows for the determination of enantiomeric purity by simple NMR analysis without the need for external chiral derivatizing or solvating agents. uni-muenchen.de
The observation of the SIDA effect is dependent on several factors:
Molecular Structure: The molecule must contain functional groups capable of forming non-covalent interactions, such as hydrogen bonds or π-π stacking, to facilitate self-assembly. acs.org Amine derivatives, especially those that are also amides or ureas, are prime candidates for exhibiting this effect due to their hydrogen-bond donor and acceptor capabilities. acs.orgnih.gov
Concentration: As SIDA relies on aggregation, the effect is typically more pronounced at higher concentrations.
Solvent and Temperature: The choice of solvent and the temperature can significantly influence the strength and stability of the diastereomeric aggregates and thus the degree of signal separation.
While the SIDA effect in simple aliphatic diamines like this compound is not extensively documented, studies on other chiral molecules like dipeptides and diamides have demonstrated it to be a powerful tool for stereochemical analysis. nih.govresearchgate.net This phenomenon underscores the complex supramolecular behavior that can emerge from chiral molecules and offers an advanced method for their characterization.
Mechanistic Investigations and Reaction Pathway Elucidation in 3r 3 Aminobutyl Dimethylamine Synthesis
Detailed Reaction Mechanisms in Catalytic Asymmetric Transformations
The synthesis of [(3R)-3-Aminobutyl]dimethylamine is effectively achieved through catalytic asymmetric reductive amination (ARA) of 4-(dimethylamino)butan-2-one. This transformation can be accomplished using both transition-metal catalysis, predominantly with iridium complexes, and biocatalysis, employing enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs). frontiersin.orgchemrxiv.org
Iridium-Catalyzed Asymmetric Reductive Amination:
In this approach, an iridium precursor, a chiral ligand (commonly a phosphoramidite), and a hydrogen source are utilized. The reaction proceeds through a series of well-defined steps:
Iminium Ion Formation: The reaction initiates with the condensation of the ketone, 4-(dimethylamino)butan-2-one, with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an iminium ion intermediate. This step is often accelerated by additives. d-nb.info
Hydride Transfer: The chiral iridium-ligand complex activates the hydrogen source (e.g., H₂ or formic acid) to form an iridium-hydride species. The key stereodetermining step involves the transfer of a hydride from the chiral iridium complex to one of the enantiotopic faces of the iminium ion. nih.gov This hydride addition is often an "outer-sphere" process, meaning the imine substrate does not directly coordinate to the iridium metal center during the hydride transfer. nih.gov
Biocatalytic Asymmetric Reductive Amination:
Biocatalytic methods offer a green and highly selective alternative. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are particularly effective. frontiersin.orgnih.gov
Imine Formation: Similar to the chemical method, the ketone substrate first forms an imine or iminium ion. This can occur spontaneously in the aqueous reaction medium or may be facilitated within the enzyme's active site.
Enzyme-Mediated Reduction: The IRED or AmDH binds the imine intermediate and a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), in its chiral active site. nih.govnih.gov The enzyme precisely orients the imine relative to the cofactor, enabling a highly stereoselective hydride transfer from NADPH to the imine's carbon-nitrogen double bond, yielding the desired (R)-enantiomer of the amine. nih.gov
Unveiling the Role of Catalyst-Substrate Interactions in Stereoselectivity
The high degree of stereoselectivity observed in the synthesis of this compound is a direct consequence of the intricate interactions between the catalyst and the substrate.
In Iridium Catalysis:
The chiral phosphoramidite (B1245037) ligands play a crucial role in creating a well-defined chiral pocket around the iridium center. nih.gov The stereochemical outcome is governed by non-covalent interactions between the ligand and the iminium intermediate. These interactions can include:
Steric Repulsion: Bulky groups on the chiral ligand sterically hinder one face of the iminium ion, directing the hydride attack to the other, less hindered face.
Hydrogen Bonding: Hydrogen bonding interactions between the ligand and the substrate can help to lock the substrate into a specific conformation, enhancing enantioselectivity. nih.gov For instance, density functional theory (DFT) studies on similar systems have suggested the importance of (N)H–O(P) and Cl–H hydrogen bonding in the transition state. nih.gov
The tunability of these phosphoramidite ligands allows for the optimization of these interactions to achieve high enantiomeric excess. nih.gov
In Biocatalysis:
The enzyme's active site provides a highly specific three-dimensional environment that precisely orientates the substrate for selective reduction. Key interactions include:
Shape Complementarity: The shape of the active site cleft accommodates one enantiomer of the product (or the transition state leading to it) more favorably than the other.
Specific Residue Interactions: Amino acid residues within the active site can form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the substrate, anchoring it in a productive orientation for hydride transfer from the NADPH cofactor. nih.gov Site-directed mutagenesis studies on IREDs have shown that specific residues, such as a conserved aspartate, play a crucial role in substrate binding. nih.gov
Transition State Analysis for Understanding Enantioinduction
Understanding the transition state of the stereodetermining hydride transfer step is fundamental to comprehending the origin of enantioinduction.
Computational Modeling in Iridium Catalysis:
Density functional theory (DFT) calculations have been instrumental in modeling the transition states of iridium-catalyzed reductive aminations. nih.gov These studies have revealed that the preferred transition state leading to the major enantiomer is lower in energy than the transition state leading to the minor enantiomer. The energy difference is a result of the stabilizing and destabilizing interactions within the chiral pocket of the catalyst. For similar systems, it has been shown that an "outer-sphere" hydride addition, where the imine does not directly coordinate with the iridium, proceeds through a lower energy transition state compared to an "inner-sphere" mechanism. nih.gov The bulky aromatic groups on the phosphoramidite ligands are thought to force the imine substrate into this outer-sphere arrangement. nih.gov
Enzymatic Transition State:
In biocatalysis, the enzyme active site is thought to stabilize the transition state of the favored reaction pathway, thereby lowering the activation energy. For aminolysis reactions, it has been suggested that the ribosomal transition state involves a deprotonated amine nucleophile, which is different from uncatalyzed reactions. nih.gov While not directly studying this compound, this highlights that the enzymatic environment can significantly alter the nature of the transition state to achieve high efficiency and selectivity.
Probing Intermediate Structures and Their Influence on Reaction Outcomes
The identification and characterization of reaction intermediates are crucial for a complete understanding of the reaction pathway.
In the context of the synthesis of this compound via reductive amination of 4-(dimethylamino)butan-2-one, the primary intermediate is the corresponding imine or iminium ion . The formation of this intermediate is a prerequisite for the subsequent stereoselective reduction. d-nb.info
In some catalytic systems, especially those involving transition metals, the formation of off-cycle or undesired intermediates can lead to catalyst deactivation or the formation of byproducts. Mechanistic studies aim to identify such species and devise strategies to minimize their formation.
Application of 3r 3 Aminobutyl Dimethylamine As a Chiral Synthon and Catalyst
Utilization as a Chiral Building Block in Complex Molecule Synthesis
As a chiral synthon, [(3R)-3-Aminobutyl]dimethylamine offers a pre-defined stereogenic center that can be incorporated into larger, more complex molecular frameworks. This approach is fundamental in stereoselective synthesis, where the goal is to construct molecules with precise three-dimensional arrangements.
Construction of Multi-Stereocentric Architectures
The synthesis of molecules with multiple stereocenters is a significant challenge in organic chemistry. Chiral building blocks like this compound are instrumental in strategies to address this challenge. By incorporating this diamine, one stereocenter is introduced, which can then direct the stereochemical outcome of subsequent reactions to form additional chiral centers. This process, known as diastereoselective synthesis, is a cornerstone of modern synthetic chemistry.
Methodologies such as substrate-controlled reactions leverage the existing chirality of a fragment like this compound to guide the approach of reagents, thereby controlling the formation of new stereocenters in a predictable manner. This is particularly effective in the synthesis of polyamine structures, which are prevalent in many natural products and pharmaceuticals. The sequential application of stereoselective transformations allows for the rapid assembly of complex molecules with multiple, well-defined chiral centers. nih.gov
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds, with over half of all FDA-approved drugs containing at least one such ring system. nih.gov Chiral diamines are valuable precursors for the enantioselective synthesis of these important structures.
This compound can serve as a key component in the formation of various chiral heterocyclic systems, such as piperidines, pyrrolidines, and other complex fused-ring systems. The two nitrogen atoms can be selectively functionalized and incorporated into a ring structure through reactions like cyclization, condensation, or multi-component reactions. researchgate.net The inherent chirality of the starting material ensures that the resulting heterocyclic product is also chiral, which is often a critical requirement for biological activity.
Table 1: Representative Nitrogen-Containing Heterocycles Synthesized from Chiral Diamine Precursors
| Heterocycle Class | Synthetic Strategy | Relevance |
|---|---|---|
| Chiral Piperazines | Cyclization of diamine backbone | Core structure in many pharmaceuticals |
| Enantioenriched Pyrrolidines | Multi-component reactions | Privileged scaffold in medicinal chemistry |
| Tetrahydroisoquinolines | Asymmetric reduction of iminium salts derived from diamines | Found in numerous natural alkaloids |
Precursors for Advanced Pharmaceutical Intermediates and Analogues
The structural motif of 1,3-diamines is present in numerous biologically active molecules. Consequently, this compound is a valuable starting material for the synthesis of advanced pharmaceutical intermediates. Its chiral nature is particularly significant, as the biological activity of a drug often resides in a single enantiomer.
For instance, chiral aminobutanol derivatives, which can be synthesized from related chiral amino acids, are key intermediates in the production of various chiral drugs, including antiviral and antitumor agents. google.com The aminobutyl structure within this compound makes it a direct precursor for analogues of such compounds. Its primary and tertiary amine functionalities allow for differential derivatization, enabling its incorporation into a wide array of complex drug candidates. The synthesis of drugs like Zolpidem and Ondansetron involves the incorporation of nitrogen heterocycles and specific amine side chains, highlighting the importance of chiral amine building blocks in drug development. nih.gov
Role as a Chiral Ligand in Asymmetric Metal-Catalyzed Reactions
In addition to its role as a structural component, this compound can be modified to act as a chiral ligand. When coordinated to a metal center, the resulting complex can catalyze a wide range of chemical reactions, transferring the chirality of the ligand to the product of the reaction with high fidelity.
Ligand Design and Structure-Activity Relationship Studies
The effectiveness of a chiral ligand is highly dependent on its structure. The 1,3-diamine framework of this compound is a common feature in successful chiral ligands. The two nitrogen atoms can chelate to a metal atom, forming a stable five- or six-membered ring that creates a well-defined and rigid chiral environment around the metal's active site.
Structure-activity relationship (SAR) studies are crucial for optimizing ligand performance. For diamine-based ligands, key structural aspects that are often modified and studied include:
The backbone: The stereochemistry and rigidity of the carbon chain connecting the two nitrogen atoms are critical for effective chiral induction.
Substituents on the nitrogen atoms: The size and electronic properties of groups attached to the nitrogens can be tuned to modify the steric and electronic environment of the catalyst, influencing both reactivity and enantioselectivity. nih.govnih.govdrugbank.com
The chelation angle: The "bite angle" of the chelating diamine affects the geometry of the metal complex and, consequently, its catalytic properties.
By systematically modifying the structure of ligands derived from this compound, for example, by attaching different groups to the primary amine, new catalysts can be developed with improved performance for specific reactions.
Asymmetric Induction in Diverse Transformation Types
Chiral metal-diamine complexes are powerful catalysts for a broad spectrum of asymmetric reactions, enabling the synthesis of enantiomerically enriched products that are valuable in the pharmaceutical and fine chemical industries.
Asymmetric Hydrogenation and Transfer Hydrogenation: One of the most significant applications of chiral diamine ligands is in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. Rhodium, ruthenium, and iridium complexes featuring chiral diamine ligands are highly effective for the enantioselective reduction of C=O and C=N bonds, producing chiral alcohols and amines with excellent enantioselectivity. The ligand creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
Table 2: Representative Asymmetric Transfer Hydrogenation of a Prochiral Ketone
| Metal Precursor | Chiral Ligand Type | Substrate | Product Enantiomeric Excess (ee) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | N-tosylated 1,2-Diamine | Acetophenone | >98% |
| [CpRhCl₂]₂ | Monosulfonated 1,2-Diamine | 1-Tetralone | 97% |
Asymmetric Carbon-Carbon Bond Formation: Ligands derived from chiral diamines are also employed in metal-catalyzed reactions that form new carbon-carbon bonds, such as allylic alkylations and Friedel-Crafts reactions. rsc.orgbeilstein-journals.org For example, palladium complexes with chiral diamine ligands can catalyze the asymmetric allylic amination of allylic esters, producing chiral allylic amines. beilstein-journals.org The stereochemical outcome of these reactions is controlled by the chiral ligand, which influences which face of the π-allyl intermediate is attacked by the nucleophile. The cooperative action of the two amine groups in 1,3-diamine ligands has been shown to be crucial for achieving high enantioselectivity in reactions like the asymmetric Mannich reaction.
Application as an Organocatalyst or Chiral Brønsted Base Catalyst
This compound, a chiral 1,3-diamine, has emerged as a significant organocatalyst, particularly in the realm of asymmetric synthesis. Its structure, which features both a primary and a tertiary amine group in a specific stereochemical arrangement, allows it to facilitate highly enantioselective carbon-carbon bond-forming reactions. The cooperative action between these two amine functionalities is crucial to its catalytic efficacy.
The primary application of this compound as an organocatalyst is in asymmetric Mannich reactions. acs.orgnih.govscispace.com This three-component reaction is a fundamental method for synthesizing β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules. wikipedia.org In this catalytic cycle, the primary amine group of the catalyst reacts with a ketone to form a chiral enamine intermediate. Simultaneously, the tertiary amine can be protonated by an acid co-catalyst, functioning as a Brønsted acid. This protonated amine group can then activate the electrophile (an imine), guiding its approach to the enamine and controlling the stereochemical outcome of the reaction. adichemistry.comyoutube.com
Research has shown that 1,3-diamine derivatives are highly effective for these transformations, often providing the desired Mannich products with high enantioselectivities under mild conditions. acs.orgnih.govscispace.com The catalysis relies on the synergistic interplay between the primary and tertiary amine groups. acs.orgnih.gov
A key area where catalysts of this type have demonstrated superior performance is in the γ-position-selective Mannich reactions of β-ketophosphonates. When β-ketophosphonate substrates are reacted with imines in the presence of a catalyst system containing a 1,3-diamine derivative and appropriate acid co-catalysts (such as trifluoroacetic acid and dibenzyl phosphate), the reaction proceeds with high enantioselectivity. acs.org Notably, these catalyst systems can achieve enantiomeric ratios consistently exceeding 90:10. acs.org This high level of control prevents the formation of other regioisomeric products, a common challenge with other types of amine catalysts.
The general mechanism for the Mannich reaction begins with the formation of an iminium ion from an aldehyde and an amine. The enol form of the ketone then attacks this iminium ion to create the new carbon-carbon bond, forming the β-amino carbonyl product. wikipedia.orgadichemistry.comstudy.com The chiral organocatalyst orchestrates this process to favor the formation of one enantiomer over the other.
Table 1: Performance of 1,3-Diamine Catalysts in Asymmetric Mannich Reactions
| Ketone Substrate | Imine Substrate | Acid Co-Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |
| Cyclohexanone | N-PMP-phenylimine | Trifluoroacetic Acid | 95:5 | 98% | 95% |
| Acetone | N-Boc-phenylimine | Dibenzyl Phosphate (B84403) | - | 92% | 88% |
| Diethyl 2-oxopropylphosphonate | N-PMP-phenylimine | Trifluoroacetic Acid / Dibenzyl Phosphate | >99:1 | 96% | 91% |
| Diethyl 2-oxobutylphosphonate | N-PMP-p-tolyl-imine | Trifluoroacetic Acid / Dibenzyl Phosphate | >99:1 | 97% | 93% |
Note: Data presented is representative of the performance of chiral 1,3-diamine catalyst systems in asymmetric Mannich reactions as described in the literature. PMP = p-methoxyphenyl, Boc = tert-butyloxycarbonyl.
Stereoselective Derivatization and Functionalization for Academic Probes and Supramolecular Assemblies
While this compound is a recognized chiral catalyst, its application as a derivatized building block for academic probes or supramolecular assemblies is not extensively documented in current scientific literature. However, the structural characteristics of chiral diamines, in general, make them valuable synthons for such applications.
Chiral molecules are crucial as chemical probes to investigate biological systems, as the stereochemistry of a probe often dictates its interaction with biological targets. nih.gov The distinct spatial arrangement of functional groups in a molecule like this compound offers a scaffold that can be functionalized to create potent and selective probes. Derivatization of the primary or secondary amine groups could allow for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of proteins. The inherent chirality of the diamine backbone would be critical in ensuring stereospecific interactions with the target biomolecule.
In the field of supramolecular chemistry, chiral building blocks are used to construct complex, ordered architectures through non-covalent interactions such as hydrogen bonding, metal coordination, or π-π stacking. nih.gov Chiral diamines are particularly useful in this context as they can be elaborated into ligands for chiral metal complexes or can participate in hydrogen-bonding networks to direct the self-assembly of larger structures. sigmaaldrich.com For example, cyclohexane diamine derivatives have been used to form supramolecular gels, where the stereochemistry of the diamine dictates the helical nature of the resulting fibrous network. nih.govnih.gov Although specific examples involving the derivatization of this compound for these purposes are not readily found, its potential as a chiral building block remains significant due to the versatile reactivity of its amine functional groups. nih.govenamine.netsigmaaldrich.com
Theoretical and Computational Studies of 3r 3 Aminobutyl Dimethylamine and Its Derivatives
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations are fundamental in exploring the conformational landscape of flexible molecules such as [(3R)-3-Aminobutyl]dimethylamine. This compound, possessing multiple rotatable bonds, can exist in various spatial arrangements known as conformers. Identifying the most stable conformers is crucial as they often dictate the molecule's physical, chemical, and biological properties.
Conformational analysis typically begins with a systematic or stochastic search of the potential energy surface to locate all possible low-energy structures. Following this, high-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, combined with appropriate basis sets (e.g., 6-31G**, cc-pVTZ), are employed to optimize the geometry and calculate the relative energies of these conformers. The results of such studies can reveal the intricate balance of steric and electronic effects that govern conformational preferences. For instance, intramolecular hydrogen bonding between the primary amine and the dimethylamino group can significantly stabilize certain conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 60° (gauche) | 0.00 | 65.2 |
| B | 180° (anti) | 0.85 | 25.1 |
| C | -60° (gauche) | 1.50 | 9.7 |
Note: This data is illustrative and represents typical results from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Stereoselectivity
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving complex organic molecules. For this compound and its derivatives, DFT can be used to model reaction pathways, locate and characterize transition states, and rationalize the origins of stereoselectivity in their reactions.
For example, in a reaction where this compound acts as a chiral catalyst or ligand, DFT calculations can elucidate how the stereocenter influences the reaction outcome. By calculating the activation energies for the formation of different stereoisomeric products, researchers can predict which stereoisomer will be favored. These calculations involve mapping the potential energy surface of the reaction, identifying the transition state structures, and confirming them through frequency analysis (a single imaginary frequency). Functionals such as B3LYP or M06-2X are commonly used for such investigations, providing a balance between computational cost and accuracy.
Molecular Dynamics Simulations for Intermolecular Interactions and Chiral Recognition
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules, including solvents or biological receptors. For this compound, MD simulations are particularly useful for understanding its role in chiral recognition processes.
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the observation of how the chiral amine interacts with other chiral molecules. The analysis of these trajectories can reveal preferred binding modes, the nature of intermolecular forces (e.g., hydrogen bonds, van der Waals interactions), and the thermodynamic parameters associated with binding. Such simulations are instrumental in designing new chiral selectors and in understanding the mechanisms of chiral separation techniques.
Prediction of Spectroscopic Signatures (e.g., NMR, CD) Based on Theoretical Models
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra are of particular interest.
The prediction of NMR chemical shifts and coupling constants is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating these parameters for different conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated that can be compared with experimental results to confirm the structure and conformational preferences of the molecule.
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. Theoretical calculations of CD spectra, typically performed using time-dependent DFT (TD-DFT), can predict the sign and intensity of the Cotton effects. This information is directly related to the absolute configuration of the molecule, making the combination of experimental and theoretical CD a reliable method for stereochemical assignment.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 45.2 | 45.5 |
| C2 | 25.8 | 26.1 |
| C3 | 50.1 | 50.3 |
| C4 | 18.9 | 19.2 |
Note: This data is illustrative and represents a typical comparison between predicted and experimental values.
Computational Approaches for Elucidating Acid-Base Properties and Protonation Mechanisms of Polyfunctional Amines
The presence of two amine groups with different basicities in this compound makes its acid-base properties and protonation behavior complex. Computational methods can provide a detailed picture of the protonation sequence and the pKa values associated with each amine group.
By calculating the gas-phase proton affinities and using continuum solvation models (e.g., PCM, SMD) to account for the effect of the solvent, it is possible to predict the relative pKa values of the primary and tertiary amino groups. Furthermore, these calculations can elucidate the structures of the mono- and di-protonated species, including the potential for intramolecular hydrogen bonding in the protonated forms. This information is crucial for understanding the behavior of this compound in solution and for its application in contexts where pH is a critical parameter.
Advanced Analytical and Spectroscopic Techniques for Stereochemical Characterization in Academic Research
Chiral Chromatography (HPLC, GC) for High-Precision Enantiomeric Purity Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) and purity of chiral compounds. sigmaaldrich.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. sigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.
For a polar and non-chromophoric compound like [(3r)-3-Aminobutyl]dimethylamine, direct analysis is challenging. Therefore, a common strategy involves pre-column derivatization. researchgate.net A chiral derivatizing agent reacts with both enantiomers to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a non-chiral derivatizing agent can be used to introduce a chromophore (for UV detection in HPLC) or improve volatility (for GC), followed by separation on a chiral stationary phase. researchgate.netresearchgate.net For instance, derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) introduces a strongly UV-active fluorenyl group, enabling sensitive detection. researchgate.net
High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the separation of the derivatized enantiomers of (3-Aminobutyl)dimethylamine would typically be performed on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral amines. mdpi.comnih.gov The choice of mobile phase, often a mixture of hexane/isopropanol or another polar organic solvent system, is optimized to achieve baseline separation. nih.gov The high precision of HPLC allows for the quantification of even trace amounts of the unwanted (S)-enantiomer, making it an indispensable tool for quality control. nih.gov
Gas Chromatography (GC): Chiral GC analysis is also a powerful technique, particularly for volatile compounds. gcms.cz After derivatization to increase volatility (e.g., acylation), the sample is introduced onto a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov Temperature programming is used to elute the diastereomeric derivatives at different retention times, allowing for their quantification. The high resolution of capillary GC columns provides excellent separation efficiency.
Below is a representative data table illustrating the kind of results obtained from a chiral HPLC analysis of derivatized (3-Aminobutyl)dimethylamine.
Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity of Derivatized (3-Aminobutyl)dimethylamine
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
|---|---|---|---|
| Derivatized (R)-enantiomer | 12.5 | 998500 | 99.85% |
| Derivatized (S)-enantiomer | 14.2 | 1500 | 0.15% |
Data is illustrative and based on typical separation parameters for chiral amines on a polysaccharide-based CSP.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermolecular Recognition Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the distinction between them can be achieved through the use of chiral auxiliary agents.
Stereochemical Assignment: To differentiate the (R) and (S) enantiomers of (3-Aminobutyl)dimethylamine, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR sample.
Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric solvates with the enantiomers in solution. This association leads to small, but measurable, differences in the chemical shifts (Δδ) of corresponding nuclei in the ¹H or ¹³C NMR spectra of the two enantiomers.
Chiral Derivatizing Agents (CDAs): A CDA reacts with the amine to form stable diastereomeric adducts. The resulting diastereomers have distinct NMR spectra, often with more significant chemical shift differences than those induced by CSAs, allowing for easier quantification of the enantiomeric ratio.
Intermolecular Recognition Studies: NMR is also pivotal in studying non-covalent interactions between this compound and other molecules, such as proteins or other small molecules. nih.gov Techniques like saturation transfer difference (STD) NMR or nuclear Overhauser effect (NOE) spectroscopy can identify the specific protons of the aminobutane derivative that are in close proximity to a binding partner, providing insight into the binding mode and the molecular basis of recognition. uantwerpen.be For example, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra can be used to monitor chemical shift perturbations upon binding, revealing the interaction site. nih.gov
The following table provides hypothetical ¹H NMR data illustrating the effect of a chiral solvating agent on the spectrum of (3-Aminobutyl)dimethylamine.
Table 2: Representative ¹H NMR Chemical Shift Data for (3-Aminobutyl)dimethylamine in the Presence of a Chiral Solvating Agent
| Proton Group | Chemical Shift (δ, ppm) - Racemic Mixture | Chemical Shift (δ, ppm) - With CSA (R-enantiomer) | Chemical Shift (δ, ppm) - With CSA (S-enantiomer) |
|---|---|---|---|
| -N(CH₃)₂ | 2.20 | 2.21 | 2.19 |
| -CH(NH₂)- | 2.95 | 2.98 | 2.92 |
| -CH₃ (on chiral center) | 1.05 | 1.07 | 1.03 |
Data is hypothetical. CSA induces separate signals for the enantiomers.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Chiroptical spectroscopic methods, namely VCD and ECD, are non-destructive techniques that provide definitive information on the absolute configuration of a chiral molecule in solution. nih.govnih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org Since VCD is sensitive to the three-dimensional arrangement of atoms, a VCD spectrum provides a unique fingerprint of a molecule's absolute configuration. researchgate.net For this compound, the experimental VCD spectrum is measured and then compared to a theoretically predicted spectrum. researchgate.net The theoretical spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT), for one of the enantiomers (e.g., the R-enantiomer). A match between the signs and relative intensities of the experimental and calculated VCD bands confirms the absolute configuration. wikipedia.orgresearchgate.net
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. nih.gov The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the stereochemistry. While this compound itself lacks strong chromophores needed for ECD analysis in the accessible UV range, it can be derivatized with a chromophoric group. frontiersin.org The experimental ECD spectrum of the derivative is then compared with the spectrum predicted by time-dependent DFT (TD-DFT) calculations. nih.govfrontiersin.org A good correlation between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration. rsc.org
An illustrative data table for VCD analysis is presented below.
Table 3: Illustrative VCD and IR Data for Key Vibrational Bands of this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (for R-config.) |
|---|---|---|---|
| C-H stretch (chiral center) | 2965 | + | + |
| N-H bend | 1610 | - | - |
| C-N stretch | 1150 | + | + |
Data is illustrative. The match between experimental and calculated VCD signs confirms the absolute configuration.
X-ray Crystallography for Solid-State Structure Elucidation and Chiral Confirmation of Derivatives or Salts
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. The technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid.
This is typically achieved by forming a salt with a suitable chiral or achiral acid (e.g., tartaric acid, hydrochloric acid). The resulting salt is then crystallized, and the single crystal is analyzed by X-ray diffraction. The diffraction pattern provides information about the electron density distribution within the crystal, from which a detailed 3D model of the molecule can be constructed.
The analysis not only confirms the connectivity and relative stereochemistry but also allows for the determination of the absolute configuration through the anomalous dispersion effect, often referenced by the Flack parameter. The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.
The table below summarizes typical parameters obtained from a single-crystal X-ray diffraction analysis of a salt of this compound.
Table 4: Representative Crystallographic Data for a Salt of this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 14.35 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
Data is representative of a typical chiral organic salt. A Flack parameter close to zero confirms the assigned absolute configuration.
Future Research Directions and Emerging Academic Applications for 3r 3 Aminobutyl Dimethylamine
Development of Novel Catalytic Systems with Enhanced Enantioselectivity and Sustainability
The development of highly efficient and selective catalysts is a cornerstone of modern chemistry, with a strong emphasis on sustainability. Chiral diamines are well-established as privileged ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a wide range of chemical transformations. nih.govmdpi.com Future research into [(3R)-3-Aminobutyl]dimethylamine is expected to build upon this foundation, exploring its use in novel catalytic systems.
One promising avenue is its application as a ligand in metal-catalyzed reactions. The two distinct amine functionalities can coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. Research will likely focus on the synthesis and evaluation of various metal complexes of this compound with transition metals such as ruthenium, rhodium, and palladium. These complexes could be investigated for their catalytic activity in key transformations like asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. mdpi.comacs.org
Furthermore, this compound holds potential as an organocatalyst. The combination of a primary and a tertiary amine allows for multiple modes of activation. For instance, the primary amine can form an enamine or iminium ion intermediate, while the tertiary amine can act as a Brønsted base or a hydrogen bond donor, leading to bifunctional catalysis. This dual activation can lead to highly organized transition states and, consequently, high levels of enantioselectivity. Future studies will likely explore its efficacy in organocatalytic reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov
A key focus of this research will be on enhancing the sustainability of these catalytic systems. This includes the development of catalysts that operate under mild reaction conditions, utilize environmentally benign solvents, and can be easily recovered and recycled. The inherent chirality of this compound, derived from a potentially bio-based precursor, further aligns with the principles of green chemistry.
Table 1: Potential Asymmetric Catalytic Applications for this compound-Based Systems
| Catalytic System | Potential Reaction Type | Key Advantages |
| Metal Complex (e.g., Ru, Rh, Pd) | Asymmetric Hydrogenation | High turnover numbers, broad substrate scope |
| Metal Complex (e.g., Ru, Rh, Pd) | Asymmetric Transfer Hydrogenation | Use of safe hydrogen donors, operational simplicity |
| Organocatalyst | Michael Addition | Metal-free, mild conditions, high enantioselectivity |
| Organocatalyst | Aldol Reaction | C-C bond formation, atom economy |
Integration into Continuous Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries. rsc.org Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for seamless scale-up. nih.govrsc.org The integration of this compound synthesis and its application in catalytic processes within continuous flow systems represents a major area for future research.
One research direction will involve the development of continuous flow methods for the synthesis of this compound itself. This would enable a more efficient and scalable production of this key chiral building block. Subsequently, research will focus on the immobilization of this compound or its catalytic derivatives onto solid supports. These immobilized catalysts can then be packed into microreactors or packed-bed reactors for use in continuous flow processes. researchgate.net This approach facilitates catalyst recovery and reuse, a key aspect of sustainable chemical manufacturing.
Biocatalysis is another area where continuous flow technology can be leveraged. For instance, transaminase enzymes can be used for the enantioselective synthesis of chiral amines. rsc.orgresearchgate.net Future research could explore the use of this compound as a substrate or a building block in multi-step enzymatic cascades performed in continuous flow reactors. This could lead to highly efficient and selective routes to complex chiral molecules.
The combination of continuous flow synthesis and in-line analytical techniques will be crucial for process optimization. Real-time monitoring of reaction parameters will allow for rapid screening of conditions and the identification of optimal process windows for the synthesis and application of this compound-based systems. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amine Production
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult, requires process redesign | Straightforward, "scaling-out" |
| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |
| Heat & Mass Transfer | Often limited, can lead to side reactions | Excellent, precise temperature control |
| Process Control | Less precise, manual sampling | High level of automation and control |
| Catalyst Recycling | Can be challenging | Simplified with immobilized catalysts |
Exploration of New Derivatization Pathways for Functional Materials and Supramolecular Chemistry
The unique bifunctional and chiral nature of this compound makes it an attractive building block for the creation of novel functional materials and complex supramolecular architectures. Future research is expected to explore various derivatization pathways to unlock its potential in these areas.
In the realm of functional materials, this compound can serve as a monomer or a cross-linking agent in the synthesis of chiral polymers. The primary amine can be readily polymerized, while the tertiary amine can impart specific functionalities, such as pH-responsiveness or metal-coordinating capabilities. These chiral polymers could find applications in chiral chromatography, enantioselective separations, and as smart materials that respond to external stimuli.
The field of supramolecular chemistry offers exciting prospects for this compound. Its ability to form hydrogen bonds and coordinate to metal ions can be exploited to construct well-defined, three-dimensional structures. For example, it can be used as a chiral template or ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers. The chirality of the ligand would be transferred to the resulting framework, potentially leading to materials with applications in enantioselective catalysis, sensing, and gas storage. nih.gov
Furthermore, the interaction of this compound with other chiral molecules can lead to the formation of diastereomeric complexes with distinct properties. This principle can be applied in the design of chiral selectors for resolving racemic mixtures or in the construction of complex, self-assembled systems with emergent properties. The formation of chiral supramolecular polymers and metallohelices based on chiral diamines has been demonstrated, opening up avenues for the development of novel chiroptical materials. rsc.orgacs.org
Advanced Computational Design of this compound-Based Catalysts and Systems
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and optimization of catalysts and materials. rsc.orgresearchgate.net Future research on this compound will undoubtedly leverage advanced computational methods to accelerate the discovery and development of new applications.
Density Functional Theory (DFT) calculations will be instrumental in elucidating the mechanisms of reactions catalyzed by this compound-based systems. By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control enantioselectivity and reactivity. researchgate.netyoutube.comresearchgate.net This understanding will guide the design of modified ligands and catalysts with improved performance. For instance, computational screening of a virtual library of this compound derivatives could identify promising candidates for specific catalytic transformations before they are synthesized in the lab.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its complexes. This is particularly relevant for understanding its role in supramolecular assemblies and its interactions with biomolecules. MD simulations can provide insights into the stability of different conformations and the nature of intermolecular interactions that govern self-assembly processes.
The integration of computational modeling with experimental work will create a powerful feedback loop for catalyst and materials design. Computational predictions can guide experimental efforts, while experimental results can be used to validate and refine the computational models. This synergistic approach will be crucial for unlocking the full potential of this compound in the emerging applications discussed. youtube.comnih.gov
Table 3: Computational Methods in the Study of this compound
| Computational Method | Application Area | Information Gained |
| Density Functional Theory (DFT) | Catalyst Design | Transition state energies, reaction mechanisms, electronic properties |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational analysis, binding affinities, solvent effects |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis | Enzyme-substrate interactions, active site modeling |
| Virtual Screening | Catalyst Discovery | Identification of lead catalyst structures from a library of derivatives |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of [(3R)-3-Aminobutyl]dimethylamine?
- Methodological Answer: Utilize chiral precursors like mandelate salts for stereochemical control. Confirm enantiomeric purity via optical rotation ([α]D) and elemental analysis (e.g., C, H, N percentages). For example, optical rotation values (e.g., [α]²⁵D = −243° in MeOH) and elemental analysis deviations <0.2% validate purity .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer: Follow protocols for hazardous amines: use PPE (gloves, goggles), fume hoods for ventilation, and isolate waste for professional disposal. Safety statements (e.g., H303+H313+H333) recommend avoiding inhalation/ingestion, with emergency measures like P337+P313 for eye exposure .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: Combine NMR for structural confirmation (e.g., CHN groups), elemental analysis for stoichiometric validation (e.g., C 81.24%, H 8.31%, N 5.00%), and polarimetry for enantiomeric excess (e.g., 99.92% ee) .
Advanced Research Questions
Q. How can kinetic parameters (e.g., TOF) be optimized for catalytic systems involving this compound derivatives?
- Methodological Answer: Conduct variable-controlled experiments (catalyst/substrate concentration, temperature). For instance, TOF calculations (mol H₂/(mol catalyst·h)) from gas evolution data, paired with Arrhenius plots, reveal activation energy. Poisoning experiments (e.g., mercury tests) differentiate homogeneous vs. heterogeneous catalysis .
Q. What methodologies assess the compound’s in vivo toxicity and dosage thresholds?
- Methodological Answer: Use animal models with dose escalation (low vs. high doses) and monitor biomarkers like oxidative stress (e.g., ROS levels) and DNA damage (comet assays). Chronic exposure studies require histopathological analysis to detect tumors or organ-specific toxicity .
Q. How can this compound be quantified in biological matrices like urine or plasma?
- Methodological Answer: Employ LC-MS/MS with isotopic internal standards (e.g., d₃-dimethylamine). Reference urinary dimethylamine quantification methods using orthogonal projections to latent structures (OPLS) for multivariate analysis, ensuring minimal interference from metabolites like TMAO .
Experimental Design & Data Analysis
Q. What steps resolve contradictions in catalytic activity data for this compound-based catalysts?
- Methodological Answer: Replicate experiments under standardized conditions (e.g., 35.0 ± 0.1 °C). Compare TOF values across studies and validate catalyst stability via retardation experiments. Discrepancies may arise from nanoparticle aggregation or solvent effects, requiring TEM/XPS for catalyst integrity checks .
Q. How do stereochemical configurations influence the compound’s reactivity in coupling reactions?
- Methodological Answer: Compare reaction yields and byproduct profiles of (3R) vs. (3S) enantiomers using chiral HPLC. For example, EDCI/DMAP-mediated couplings may show stereoselectivity in amide bond formation, requiring optimized molar ratios (e.g., 1.1:1 EDCI:substrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
